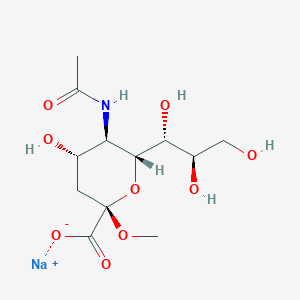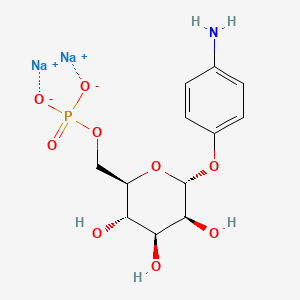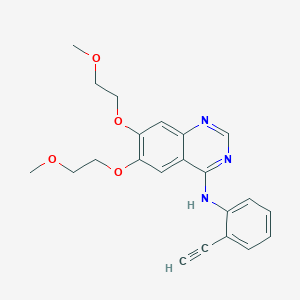
N-(2-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethynyl group attached to a phenyl ring, and two methoxyethoxy groups attached to a quinazoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyethoxy Groups: The methoxyethoxy groups are introduced through nucleophilic substitution reactions, often using methoxyethanol as the nucleophile.
Attachment of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an ethynyl halide with a phenyl ring in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The methoxyethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-(2-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine
- N-(2-Ethynylphenyl)-6,7-bis(2-ethoxyethoxy)-4-quinazolinamine
- N-(2-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-pyrimidinamine
Uniqueness
N-(2-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethynyl group and methoxyethoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C22H23N3O4 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
N-(2-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-7-5-6-8-18(16)25-22-17-13-20(28-11-9-26-2)21(29-12-10-27-3)14-19(17)23-15-24-22/h1,5-8,13-15H,9-12H2,2-3H3,(H,23,24,25) |
Clave InChI |
JFFVYVBOCQVNPN-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3C#C)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


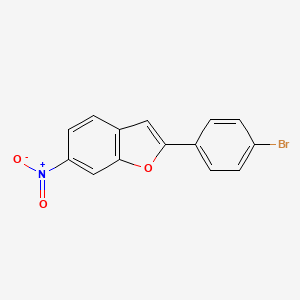
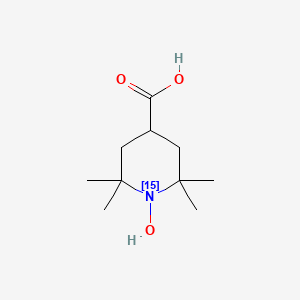
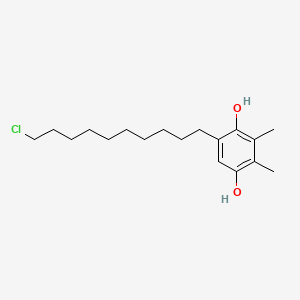

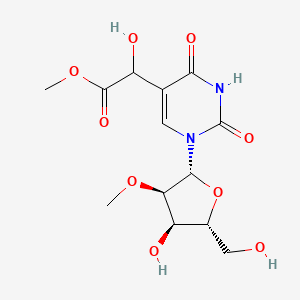
![(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13854973.png)
![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride](/img/structure/B13854974.png)
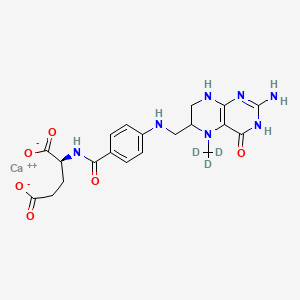
![N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide](/img/structure/B13854985.png)
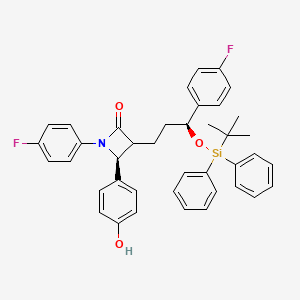
![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol](/img/structure/B13855005.png)

